molecular formula C9H10INS B303339 2-iodo-N,N-dimethylbenzenecarbothioamide

2-iodo-N,N-dimethylbenzenecarbothioamide

Cat. No. B303339
M. Wt: 291.15 g/mol
InChI Key: WFDNFQLYNVLTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N,N-dimethylbenzenecarbothioamide, also known as iodocarbothioamide, is a chemical compound that has gained attention in the scientific community due to its potential as a useful reagent in organic synthesis. This compound is an iodinated derivative of N,N-dimethylbenzenecarbothioamide, and its synthesis method involves the use of iodine and sulfur in the presence of a catalyst. The compound has been studied for its various applications in scientific research, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-iodo-N,N-dimethylbenzenecarbothioamide is not well understood, but it is believed to involve the transfer of iodine atoms to other organic molecules. This transfer can result in the formation of new carbon-iodine bonds, which can be useful in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-iodo-N,N-dimethylbenzenecarbothioamide. However, it is known to be a toxic compound and should be handled with care in the laboratory.

Advantages and Limitations for Lab Experiments

One potential advantage of using 2-iodo-N,N-dimethylbenzenecarbothioamide in lab experiments is its reactivity towards organic molecules. This reactivity can make it a useful reagent in the synthesis of various organic compounds. However, the compound's toxicity and reactivity can also be a limitation, as it requires careful handling and may not be suitable for use in certain experiments.

Future Directions

There are several potential future directions for research on 2-iodo-N,N-dimethylbenzenecarbothioamide. One area of interest is the development of new synthetic methods using this compound as a reagent. Additionally, there is potential for the development of new organoiodine compounds with potential applications in medicinal chemistry. Further research is also needed to better understand the mechanism of action and potential toxicological effects of this compound.

Synthesis Methods

The synthesis of 2-iodo-N,N-dimethylbenzenecarbothioamide involves the reaction of iodine and sulfur with N,N-dimethylbenzenecarbothioamide in the presence of a catalyst. The reaction is typically carried out in an organic solvent, such as dichloromethane or chloroform, and requires careful handling due to the reactivity of the iodine and sulfur. The resulting product is a yellow powder that is soluble in organic solvents and has a melting point of approximately 160-165°C.

Scientific Research Applications

2-iodo-N,N-dimethylbenzenecarbothioamide has been used in a variety of scientific research applications, including its use as a reagent in organic synthesis. The compound has been shown to be useful in the synthesis of various organic compounds, including heterocyclic compounds and natural products. It has also been used in the preparation of various organoiodine compounds, which have potential applications in medicinal chemistry.

properties

Product Name

2-iodo-N,N-dimethylbenzenecarbothioamide

Molecular Formula

C9H10INS

Molecular Weight

291.15 g/mol

IUPAC Name

2-iodo-N,N-dimethylbenzenecarbothioamide

InChI

InChI=1S/C9H10INS/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3

InChI Key

WFDNFQLYNVLTIN-UHFFFAOYSA-N

SMILES

CN(C)C(=S)C1=CC=CC=C1I

Canonical SMILES

CN(C)C(=S)C1=CC=CC=C1I

Origin of Product

United States

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